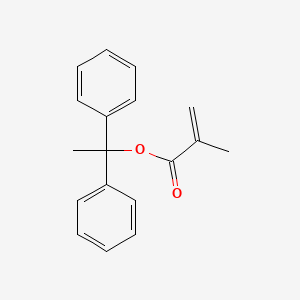![molecular formula C15H16Se B14627193 Benzene, [(1-methyl-1-phenylethyl)seleno]- CAS No. 54765-10-5](/img/structure/B14627193.png)
Benzene, [(1-methyl-1-phenylethyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-methyl-1-phenylethyl)seleno]-: is an organic compound that features a benzene ring substituted with a seleno group attached to a 1-methyl-1-phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methyl-1-phenylethyl)seleno]- typically involves the introduction of a seleno group into a pre-formed benzene derivative. One common method is through electrophilic aromatic substitution, where a selenylating agent reacts with the benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [(1-methyl-1-phenylethyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group back to its elemental form or other lower oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the seleno group or other substituents on the benzene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of benzene derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, [(1-methyl-1-phenylethyl)seleno]- is used as a precursor for synthesizing more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Organoselenium compounds, including Benzene, [(1-methyl-1-phenylethyl)seleno]-, have shown potential in biological applications due to their antioxidant properties. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Organoselenium compounds have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. Benzene, [(1-methyl-1-phenylethyl)seleno]- may
Propriétés
Numéro CAS |
54765-10-5 |
|---|---|
Formule moléculaire |
C15H16Se |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
2-phenylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-15(2,13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
FJJBHPLCZCIMEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



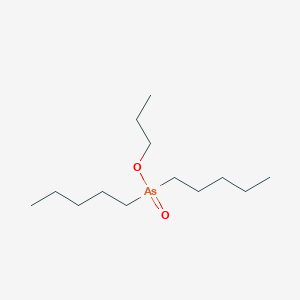
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
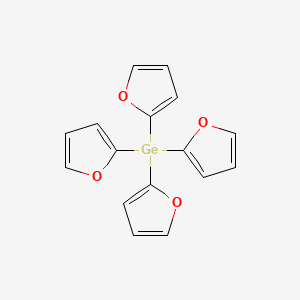
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
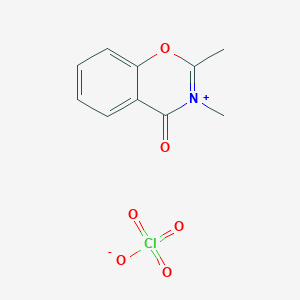

![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
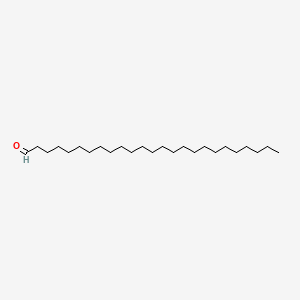
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
